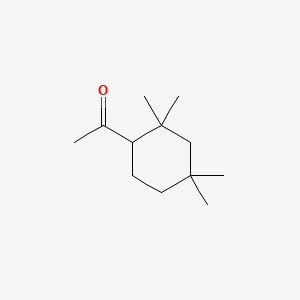![molecular formula C25H31N3O4Si B13430698 2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is commonly used as an intermediate in the synthesis of modified nucleotides and oligonucleotides, particularly in the field of antisense oligonucleotide (ASO) therapeutics.
準備方法
The synthesis of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine typically involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction yields the desired protected nucleoside after purification by column chromatography.
化学反応の分析
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine can undergo various chemical reactions, including:
Deprotection: The TBDPS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: The nucleoside can participate in nucleophilic substitution reactions, where the cytidine base can be modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in synthetic applications.
科学的研究の応用
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily used in the synthesis of modified nucleotides and oligonucleotides. These modified nucleotides are crucial in the development of antisense oligonucleotide (ASO) therapeutics, which are designed to bind to specific RNA sequences and modulate gene expression. This compound serves as a building block in the synthesis of phosphorothioate nucleotides, which are more resistant to nuclease degradation and have improved pharmacokinetic properties.
作用機序
The mechanism of action of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine is primarily related to its role as an intermediate in the synthesis of ASOs. These ASOs bind to target RNA sequences through Watson-Crick base pairing, leading to the degradation of the RNA or inhibition of its translation. The TBDPS group protects the nucleoside during synthesis, ensuring that the desired modifications are introduced at specific positions.
類似化合物との比較
Similar compounds to 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine include other protected nucleosides such as:
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)cytidine: This compound uses a dimethoxytrityl (DMT) group for protection.
2’-Deoxy-5’-O-(tert-butyldimethylsilyl)cytidine: This compound uses a tert-butyldimethylsilyl (TBDMS) group for protection.
The uniqueness of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine lies in its use of the TBDPS group, which provides greater stability and resistance to acidic conditions compared to other protecting groups.
特性
分子式 |
C25H31N3O4Si |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C25H31N3O4Si/c1-25(2,3)33(18-10-6-4-7-11-18,19-12-8-5-9-13-19)31-17-21-20(29)16-23(32-21)28-15-14-22(26)27-24(28)30/h4-15,20-21,23,29H,16-17H2,1-3H3,(H2,26,27,30)/t20-,21+,23+/m0/s1 |
InChIキー |
JKZFAPFTDSHITQ-QZNHQXDQSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)N)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


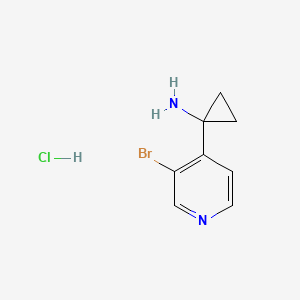
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
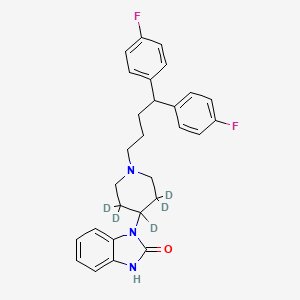
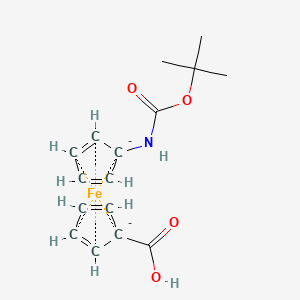
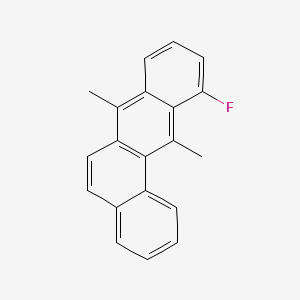
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
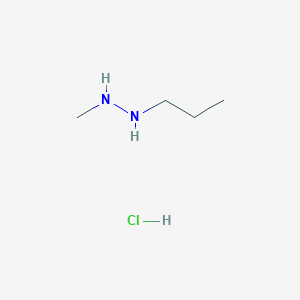
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
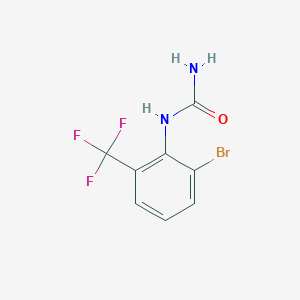
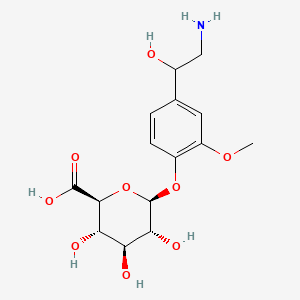
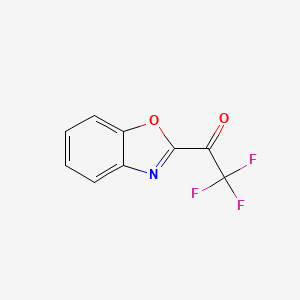
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

